4-Amino-5-cyanopent-4-enoic acid
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Overview
Description
4-Amino-5-cyanopent-4-enoic acid: is an organic compound that belongs to the class of amino acids It features both an amino group and a cyano group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyanopent-4-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method involves the preparation of 4-pentenoic acid from propylene alcohol and orthoacetate, followed by further chemical modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester exchange, rearrangement reactions, hydrolysis, acidification, and rectification .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-cyanopent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted amino acids, oxo derivatives, and other functionalized compounds .
Scientific Research Applications
4-Amino-5-cyanopent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyanopent-4-enoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
4-Amino-5-cyanopentanoic acid: Similar structure but lacks the double bond in the pentenoic acid backbone.
4-Amino-5-cyanopent-2-enoic acid: Similar structure but with the double bond at a different position.
4-Amino-5-cyanopent-4-enoic acid derivatives: Various derivatives with different substituents on the amino or cyano groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a cyano group, and a double bond in the pentenoic acid backbone makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-amino-5-cyanopent-4-enoic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-3-5(8)1-2-6(9)10/h3H,1-2,8H2,(H,9,10) |
InChI Key |
QWSFKSGKORAYFI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=CC#N)N |
Origin of Product |
United States |
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